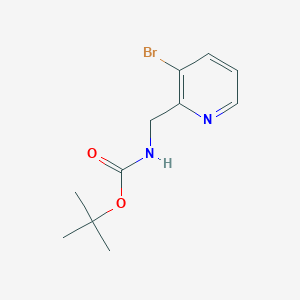

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromopyridin-2-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14-7-9-8(12)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYWJFUINWMOLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromopyridine: A Strategic Pivot in Fragment-Based Drug Discovery

Technical Guide & Operational Workflow

Executive Summary

3-Bromopyridine (3-Br-Py) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry. Unlike its 2- and 4-isomers, the 3-position offers a unique electronic profile where the inductive withdrawal of the nitrogen atom is balanced, avoiding the rapid metabolic oxidation often seen at the 2-position (via aldehyde oxidase) while maintaining sufficient electron deficiency for facile metal-catalyzed cross-coupling.

This guide provides a technical roadmap for leveraging 3-Br-Py in high-throughput optimization, focusing on overcoming its primary synthetic liabilities: catalyst poisoning during Pd-coupling and the "Halogen Dance" during lithiation.

Part 1: Chemo-Structural Rationale

The "Nitrogen Effect" in Catalysis

The pyridine nitrogen (sp² hybridized) possesses a lone pair orthogonal to the

-

Operational Consequence: Standard triphenylphosphine (PPh₃) ligands often fail because the pyridine nitrogen displaces them, leading to catalyst deactivation.

-

Solution: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or chelating bis-phosphines (e.g., Xantphos) to sterically crowd out the pyridine nitrogen from the metal center.

Metabolic Stability

The 3-position is the most metabolically robust site on the pyridine ring.

-

C2/C6: Susceptible to nucleophilic attack and oxidation by aldehyde oxidase (AO).

-

C3: Sterically and electronically shielded from AO, making 3-arylpyridines preferred motifs in kinase inhibitors (e.g., targeting the hinge region).

Part 2: Synthetic Versatility & Reaction Landscape

The following diagram illustrates the divergent synthesis pathways accessible from the 3-bromopyridine hub.

Figure 1: Divergent functionalization pathways for 3-Bromopyridine. Note the dashed line for lithiation, indicating kinetic instability.

Part 3: Critical Methodologies & Protocols

The Suzuki-Miyaura Protocol (C-C Bond Formation)

Challenge: Pyridine poisoning of Pd and protodeboronation of heteroaryl boronic acids. The Fix: Use of Pd(OAc)₂/SPhos or Pd(dppf)Cl₂ with inorganic bases.

Standard Operating Procedure (SOP):

-

Charge: To a reaction vial, add 3-bromopyridine (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

-

Catalyst: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: Pre-stirring catalyst and ligand in solvent for 5 mins improves activity.

-

Solvent: Add Toluene:Water (10:1 ratio). Degas by sparging with Argon for 10 mins.

-

Reaction: Seal and heat to 100°C for 4–12 hours.

-

Workup: Filter through Celite to remove Pd black. Scavenge residual Pd using thiol-functionalized silica (e.g., SiliaMetS® Thiol) if the product is for biological assay.

The Halogen Dance: A Lithiation Trap

Technical Insight: When 3-bromopyridine is treated with Lithium Diisopropylamide (LDA) or n-BuLi, the initial kinetic product is the 3-lithio species (via Halogen-Metal Exchange). However, if the temperature rises above -78°C, the lithium atom migrates to the thermodynamically more stable C4 position, often accompanied by bromine migration. This is the "Halogen Dance."

Mechanism Visualization:

Figure 2: The Halogen Dance mechanism. Success depends on rapid electrophile trapping of the kinetic intermediate.

Validated Lithiation Protocol (Avoid the Dance):

-

Cryogenics: Cool dry THF to -78°C (Acetone/Dry Ice bath).

-

Exchange: Add n-BuLi (1.1 equiv) dropwise over 20 mins. Do not let internal temp rise above -70°C.

-

Trapping: Stir for exactly 15 mins at -78°C, then immediately add the electrophile (e.g., DMF, CO₂, or ketone) rapidly.

-

Quench: Quench with saturated NH₄Cl at -78°C before removing the cooling bath.

Part 4: Data & Strategic Comparisons

Ligand Selection Matrix for Buchwald-Hartwig Amination

Coupling amines to 3-bromopyridine requires specific ligands to prevent catalyst deactivation.

| Ligand Class | Example | Substrate Scope | Pros/Cons |

| Bidentate | BINAP | Primary Amines | Pro: Robust, widely available.Con: High catalyst loading often required (5 mol%). |

| Bulky Monodentate | XPhos / BrettPhos | Anilines / Weak Nucleophiles | Pro: Excellent for sterically hindered amines.Con: Expensive, air-sensitive. |

| Tri-alkyl Phosphine | P(t-Bu)₃ | Secondary Amines | Pro: High reactivity at lower temps.Con: Pyrophoric; use HBF₄ salt form. |

Drug Discovery Case Study: Vismodegib Analogues

While Vismodegib utilizes a 2-chloro-pyridine core, 3-bromopyridine is extensively used to synthesize Type II Kinase Inhibitors .

-

Target: p38 MAP Kinase.

-

Strategy: The 3-pyridyl nitrogen forms a critical H-bond with the "hinge region" amino acids (e.g., Met109), while the aryl group (added via Suzuki coupling) occupies the hydrophobic pocket.

-

Outcome: 3-substitution provides optimal vector geometry for deep pocket binding compared to 2- or 4- substitution.

Part 5: References & Authority

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4. Retrieved from

-

Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

-

Schnürch, M., et al. (2007).[3] Halogen-dance reactions—a review. Chemical Society Reviews.[3] (Discusses the mechanism shown in Figure 2).

-

Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley-Interscience. (Source for Pyridine lithiation constraints).

-

Pfizer/Merck OPRD Reports. (2015). Scale-up of Buchwald-Hartwig Amination. Organic Process Research & Development. (Basis for ligand selection matrix).

Sources

Methodological & Application

Application Note: Synthesis Protocols for tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

[1][2][3]

Executive Summary

The target molecule, tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate , serves as a bifunctional pyridine scaffold.[1][2][3] The 3-bromo position allows for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the Boc-protected aminomethyl group provides a latent handle for amide coupling or reductive amination.[1][2]

This guide details two validated protocols:

-

Method A (High-Throughput): A one-pot reductive protection using in situ generated Nickel Boride.[1][2][3] This is the recommended route for speed and scalability.

-

Method B (High-Fidelity): A stepwise Borane-mediated reduction.[1][2] This route is reserved for substrates sensitive to transition-metal-mediated hydrodehalogenation.[1][2]

Retrosynthetic Analysis & Strategy

The primary challenge in synthesizing this scaffold is the chemoselective reduction of the nitrile group in the presence of an aryl bromide.[1][3] Standard hydrogenation (H₂/Pd-C) often leads to significant hydrodebromination (cleavage of the C-Br bond).[1][2]

Strategic Logic[1][2][3]

-

Path A (Recommended): Reduction of 3-bromopicolinonitrile.[1][2][3][4] This utilizes the commercially available nitrile and avoids the use of unstable radical precursors.[2]

-

Path B (Avoided): Radical bromination of 3-bromo-2-methylpyridine.[1][2][3] This route is discarded due to poor selectivity (mono- vs. di-bromination) and safety concerns regarding azido intermediates.[1][2]

Reaction Pathway Diagram[1][3][5]

Figure 1: Decision tree for synthesis routes highlighting the trade-off between throughput (Method A) and fidelity (Method B).

Experimental Protocols

Method A: One-Pot Nickel Boride Reductive Protection

Best for: Rapid synthesis, avoiding isolation of the water-soluble amine intermediate.[1][2][3] Mechanism: NaBH₄ reduces Ni(II) to active Nickel Boride (Ni₂B), which catalyzes the reduction of the nitrile to a primary amine.[2] The amine is immediately trapped by Boc₂O, preventing dimerization or poisoning of the catalyst.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-Bromopicolinonitrile | 1.0 | Limiting Reagent |

| NiCl₂[1][2][3]·6H₂O | 0.1 - 0.2 | Pre-catalyst |

| NaBH₄ | 7.0 | Reductant (Hydride source) |

| Boc₂O | 2.0 | Trapping Agent |

| Methanol | 0.2 M | Solvent |

Step-by-Step Protocol

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromopicolinonitrile (1.0 equiv) and di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv) in anhydrous Methanol (0.2 M concentration).

-

Catalyst Addition: Cool the solution to 0 °C (ice bath). Add NiCl₂·6H₂O (0.1 equiv).[2][5] The solution will turn light green.[2]

-

Reduction (Critical Step): Add NaBH₄ (7.0 equiv) portion-wise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][6]

-

Quench: Cool back to 0 °C. Add diethylenetriamine (1.0 equiv relative to Ni) or saturated aqueous NH₄Cl to quench the boride species. Stir for 20 minutes.

-

Workup: Remove Methanol under reduced pressure. Resuspend the residue in EtOAc and water.[2] Filter through a pad of Celite to remove the black nickel precipitate.[2]

-

Extraction: Extract the aqueous layer with EtOAc (3x).[2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (SiO₂), eluting with a gradient of 0–30% EtOAc in Hexanes.

Method B: Borane-Mediated Reduction (Stepwise)

Best for: Large-scale batches where preserving the Ar-Br bond is the absolute priority.[1][2][3] Mechanism: Borane coordinates to the nitrile nitrogen, delivering hydride to form the borazine intermediate, which is hydrolyzed to the amine.[3] Borane is chemoselective and will not reduce aryl halides under these conditions.[2][3]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 3-Bromopicolinonitrile | 1.0 | Limiting Reagent |

| BH₃[1][2][3]·THF (1.0 M) | 3.0 | Reductant |

| MeOH | Excess | Quench |

| Boc₂O | 1.2 | Protection |

| TEA / DIPEA | 2.0 | Base |

Step-by-Step Protocol

-

Reduction: Under Nitrogen atmosphere, dissolve 3-bromopicolinonitrile (1.0 equiv) in anhydrous THF (0.3 M).

-

Addition: Cool to 0 °C. Add BH₃·THF complex (3.0 equiv) dropwise via syringe.[2]

-

Reflux: Warm to room temperature, then heat to reflux (65 °C) for 3 hours.

-

Hydrolysis: Cool to 0 °C. Carefully add Methanol (excess) dropwise to quench unreacted borane.

-

Protection: Redissolve the crude amine residue in DCM (0.2 M). Add Triethylamine (2.0 equiv) and Boc₂O (1.2 equiv).[2]

-

Workup: Stir at RT for 2 hours. Wash with 1M HCl (to remove unreacted amine), then sat.[2] NaHCO₃. Dry and concentrate.

-

Purification: Recrystallization from Hexanes/Et₂O is often sufficient; otherwise, use column chromatography.[2]

Analytical Characterization

Confirm the identity of the product using the following expected data points.

-

¹H NMR (400 MHz, CDCl₃):

-

MS (ESI): m/z calculated for C₁₁H₁₅BrN₂O₂ [M+H]⁺: 287.03/289.03 (1:1 Isotopic pattern).[2]

Safety & Handling

-

3-Bromopicolinonitrile: Toxic if swallowed.[1][2] Irritant. Handle in a fume hood.

-

Nickel(II) Chloride: Known carcinogen and sensitizer.[2][3] Use gloves and a particulate mask when weighing.[2]

-

Sodium Borohydride: Reacts violently with water/acids to release flammable Hydrogen gas.[1][2] Quench carefully.

-

Borane-THF: Pyrophoric.[1][2] Must be handled under inert atmosphere (N₂/Ar).[2]

References

-

Caddick, S., et al. "A generic approach for the catalytic reduction of nitriles."[2][3][5][7] Tetrahedron2003 , 59(29), 5417-5423.[2][7] Link

- Rationale: Establishes the NiCl₂/NaBH₄/Boc₂O protocol as a standard for one-pot reductive protection.

-

Osby, J. O., et al. "Rapid and Efficient Reduction of Aliphatic Nitro Compounds to Amines."[2][3] Tetrahedron Letters1985 , 26, 6413.

-

Brown, H. C., et al. "Selective Reductions.[2] 9. Reaction of Borane-Tetrahydrofuran with Nitriles." Journal of Organic Chemistry1973 , 38, 912.

Sources

- 1. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 2. tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate | C11H15BrN2O2 | CID 45789881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CA2840095A1 - Compounds for the treatment of hiv - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. 149489-04-3|tert-Butyl (3-bromopyridin-2-yl)carbamate|BLD Pharm [bldpharm.com]

- 7. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]

Application Note: Boc-Deprotection of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Abstract & Strategic Significance

This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl ((3-bromopyridin-2-yl)methyl)carbamate. The resulting product, (3-bromopyridin-2-yl)methanamine , is a high-value pharmacophore scaffold. The 3-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or halogen-lithium exchange reactions, while the 2-aminomethyl group provides a vector for core diversification.

Key Technical Challenge: The primary challenge in this deprotection is not the cleavage itself, but the isolation of the highly polar, water-soluble product. The presence of the basic pyridine nitrogen (pKa ~3-4 due to the electron-withdrawing Br) and the primary amine (pKa ~9-10) necessitates a strategy that isolates the product as a stable salt (dihydrochloride or bis-trifluoroacetate) to prevent loss during aqueous workup.

Chemical Context & Mechanism[1][2][3][4][5]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination (E1-like) mechanism.

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (HCl or TFA).[1]

-

Fragmentation: The tert-butyl cation is cleaved, generating a carbamic acid intermediate and isobutylene gas.[2]

-

Decarboxylation: The unstable carbamic acid spontaneously decarboxylates to release CO₂ and the free amine.

-

Salt Formation: In the presence of excess acid, both the primary amine and the pyridine nitrogen are protonated, yielding the di-salt.

Structural Considerations

-

3-Bromo Substituent: Sterically crowds the 2-position but is stable to standard acidic deprotection conditions (HCl, TFA). It significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

-

Solubility: The starting material is lipophilic; the product is highly hydrophilic.

Experimental Protocols

Method A: HCl in Dioxane (Recommended for Scale-Up)

This method is preferred as it often allows the product to precipitate directly as a high-purity dihydrochloride salt, avoiding aqueous workup.

Reagents:

-

Substrate: tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 equiv)

-

Acid: 4.0 M HCl in 1,4-Dioxane (10-20 equiv)

-

Solvent: 1,4-Dioxane or Ethyl Acetate (if co-solvent needed)

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in a minimal amount of 1,4-dioxane (approx. 2-3 mL per mmol).

-

Note: If solubility is poor, add a small amount of MeOH or DCM, but keep it minimal to facilitate precipitation later.

-

-

Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane dropwise via a pressure-equalizing addition funnel or syringe.

-

Stoichiometry: Use at least 10 equivalents of HCl to ensure rapid conversion and full salt formation.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2–4 hours.

-

Observation: A white or off-white precipitate (the product salt) should begin to form within 30 minutes.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH). The starting material (R_f ~0.6) should disappear; the product will stay at the baseline.

-

Isolation:

-

If precipitate forms: Filter the solid under vacuum (sintered glass funnel). Wash the filter cake with cold diethyl ether (3x) to remove excess HCl and byproducts. Dry under high vacuum.

-

If no precipitate: Concentrate the mixture to dryness on a rotary evaporator. Triturate the residue with diethyl ether or hexanes to induce solidification.

-

Yield Target: 90–98% (as Dihydrochloride salt).

Method B: TFA / Dichloromethane (Standard Laboratory Scale)

Best for small-scale exploratory chemistry or when the HCl salt is hygroscopic.

Reagents:

-

Substrate: 1.0 equiv

-

Acid: Trifluoroacetic Acid (TFA)[1]

-

Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Protocol:

-

Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

-

Acidolysis: Add TFA to the stirring solution. A ratio of 1:1 to 1:4 (DCM:TFA) is standard.

-

Caution: CO₂ gas evolution will occur.[2] Ensure the system is vented (e.g., via a needle).

-

-

Reaction: Stir at room temperature for 1–2 hours.

-

Workup (Critical):

-

Option 1 (Isolation as TFA Salt): Concentrate the reaction mixture in vacuo. To remove residual TFA, perform an azeotropic distillation: add Toluene (or DCM) and re-concentrate (repeat 3x). This yields the product as a viscous oil or gum (Bis-TFA salt).

-

Option 2 (Free Base Isolation):

-

Warning: The free base of (3-bromopyridin-2-yl)methanamine may be unstable or volatile. Storage as the salt is strongly recommended.

-

Analytical Data & Validation

| Parameter | Expected Value / Observation |

| Physical State | White to off-white solid (HCl salt); Yellowish oil (Free base). |

| ¹H NMR (DMSO-d₆) | Aromatic: 3 signals (pyridine ring). Methylene: Singlet at ~4.2–4.5 ppm (shifted downfield due to -NH₃⁺). Amine: Broad singlet at ~8.5 ppm (exchangeable). |

| Mass Spectrometry | ES+ m/z: ~187/189 (M+H)⁺ showing characteristic 1:1 Br isotope pattern. |

| Solubility | HCl Salt: Soluble in water, MeOH, DMSO. Insoluble in Et₂O, DCM. |

Visualization: Workflow & Mechanism

Experimental Workflow (DOT Diagram)

Caption: Decision tree for the isolation of (3-bromopyridin-2-yl)methanamine salts.

Troubleshooting & Critical Parameters

-

Incomplete Reaction: If TLC shows starting material after 4 hours, add more acid (5 equiv) and warm slightly to 35 °C. Do not overheat (>50 °C) to avoid potential nucleophilic attack on the bromopyridine ring.

-

Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Handle quickly and store in a desiccator. If the solid turns into a gum upon filtration, redissolve in MeOH and re-precipitate with Et₂O.

-

Scavengers: For this specific substrate, cation scavengers (e.g., triethylsilane) are generally not required as the pyridine ring is electron-deficient and unlikely to undergo Friedel-Crafts alkylation by the tert-butyl cation.

Safety Information

-

TFA/HCl: Highly corrosive. Causes severe skin burns and eye damage. Use in a fume hood.

-

Gas Evolution: The reaction generates isobutylene and CO₂.[2] Do not seal the reaction vessel tightly; use a bubbler or needle vent.

-

3-Bromopyridine Derivatives: Potential irritants.[6][7] Avoid inhalation of dusts.

References

-

Fisher Scientific. "Amine Protection / Deprotection Protocol." Fisher Scientific Technical Resources. Accessed October 26, 2023. Link

-

Common Organic Chemistry. "Boc Deprotection Mechanism - HCl." Common Organic Chemistry. Accessed October 26, 2023. Link

-

Sigma-Aldrich. "Product Specification: 3-Bromopyridine."[6] Sigma-Aldrich Catalog. Accessed October 26, 2023. Link

-

Greenberg, J. A., & Sammakia, T. (2017).[8] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245-3251. (Cited for general acid stability of tert-butyl groups). Link

-

Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry. Accessed October 26, 2023. Link

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. reddit.com [reddit.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. 3-溴吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

Palladium-catalyzed cross-coupling reactions using tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions Using tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Functionalized Pyridines in Modern Synthesis

Palladium-catalyzed cross-coupling reactions represent a paradigm shift in molecular construction, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2][3] These transformations are foundational in contemporary drug discovery and materials science.[4] Within this context, the pyridine scaffold holds a position of exceptional importance. It is a "privileged scaffold" in medicinal chemistry, integral to numerous FDA-approved drugs due to its unique physicochemical properties that enhance solubility, bioavailability, and target engagement through hydrogen bonding and π-π stacking interactions.[5][6][7][8]

This guide focuses on a particularly versatile building block: tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate . This substrate is strategically designed for synthetic utility, featuring:

-

A 3-bromo substituent , the reactive handle for a multitude of palladium-catalyzed cross-coupling reactions.

-

A Boc-protected aminomethyl group at the 2-position, which not only offers a latent site for further functionalization after deprotection but also electronically modulates the pyridine ring.

-

The pyridine nitrogen , which can influence catalyst activity and requires careful consideration during methods development.[9]

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing not just protocols, but the underlying scientific rationale for experimental design and execution.

Part 1: Foundational Principles of Palladium Cross-Coupling

At the heart of these transformations lies a catalytic cycle that shuttles a palladium center between its Pd(0) and Pd(II) oxidation states.[10] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The General Catalytic Cycle

The universally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][11]

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Core Reaction Components: A Scientist's Perspective

Success in cross-coupling is not merely about mixing reagents; it's about the synergistic interplay of each component.

| Component | Role & Scientific Rationale | Common Examples |

| Palladium Precatalyst | The source of the active Pd(0) catalyst. Precatalysts are typically stable Pd(II) or Pd(0) complexes that are reduced or lose ligands in situ to enter the catalytic cycle. The choice impacts initiation rate and catalyst stability.[1] | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), [Pd(allyl)Cl]₂ |

| Ligand | The performance modulator. Ligands, typically phosphines, stabilize the palladium center, prevent aggregation into inactive palladium black, and tune the catalyst's electronic and steric properties. Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, which is critical for less reactive substrates like aryl chlorides or sterically hindered bromides.[12][13] | PPh₃, P(t-Bu)₃, SPhos, XPhos, RuPhos, BINAP |

| Base | The activator and proton scavenger. Its role varies: in Suzuki coupling, it forms the more reactive boronate species; in Buchwald-Hartwig, it deprotonates the amine; in Sonogashira, it neutralizes the HX byproduct and deprotonates the alkyne.[13][14][15] The base's strength and solubility are critical parameters. | K₂CO₃, Cs₂CO₃, K₃PO₄ (inorganic); NaOtBu, LiHMDS (strong, non-nucleophilic); Et₃N, DIPEA (organic amine) |

| Solvent | The reaction medium. Solvents must solubilize all components and be stable at the reaction temperature. Aprotic polar solvents are common as they can facilitate the polar intermediates in the catalytic cycle. Anhydrous conditions are often essential to prevent catalyst deactivation and side reactions like protodeboronation in Suzuki couplings.[13][16] | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

Part 2: Application Protocols and Methodologies

The following protocols are designed as robust starting points for the cross-coupling of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate. Optimization may be required for specific coupling partners.

Workflow Overview

A successful cross-coupling experiment follows a systematic workflow to ensure reproducibility and safety.

Caption: General experimental workflow for palladium cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is a workhorse for creating biaryl and hetero-biaryl linkages by coupling the bromopyridine with an organoboron reagent.[14][17]

Optimized Reaction Conditions

The following table summarizes a robust starting point for coupling with various arylboronic acids.

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate | 1.0 equiv |

| Boronic Acid | Aryl- or Heteroarylboronic Acid | 1.2 - 1.5 equiv |

| Pd Precatalyst | Pd₂(dba)₃ | 1.5 mol% |

| Ligand | SPhos or XPhos | 3.6 mol% |

| Base | K₃PO₄ (anhydrous powder) | 3.0 equiv |

| Solvent | Toluene or 1,4-Dioxane | 0.1 M concentration |

| Temperature | 100-110 °C | - |

| Time | 12-24 hours | - |

Reference for conditions adapted from protocols for challenging heteroaryl halides.[9][18]

Detailed Step-by-Step Protocol

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).

-

Scientist's Note: Using powdered, anhydrous K₃PO₄ is crucial. The base's surface area and lack of water are key for efficient activation of the boronic acid and prevention of protodeboronation.[14]

-

-

Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol) and the phosphine ligand (e.g., SPhos, 0.036 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL) via syringe.

-

Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the active Pd(0) catalyst.

-

-

Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Washing & Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the purified product.

Protocol 2: Sonogashira Coupling (C-C Alkyne Formation)

This reaction efficiently couples the bromopyridine with a terminal alkyne, a key transformation for accessing important structural motifs in pharmaceuticals and materials.[15][19][20]

Optimized Reaction Conditions

The conditions below are adapted from a highly successful protocol for the coupling of 2-amino-3-bromopyridines.[21][22][23][24]

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate | 1.0 equiv |

| Terminal Alkyne | R-C≡CH | 1.2 equiv |

| Pd Precatalyst | Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ | 2.5 mol% |

| Ligand | PPh₃ | 5.0 mol% |

| Co-catalyst | Copper(I) Iodide (CuI) | 5.0 mol% |

| Base | Triethylamine (Et₃N) | Serves as base and co-solvent |

| Solvent | DMF | 0.25 M concentration |

| Temperature | 100 °C | - |

| Time | 3-6 hours | - |

Detailed Step-by-Step Protocol

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precatalyst (0.025 mmol), PPh₃ (0.05 mmol), and CuI (0.05 mmol).

-

Scientist's Note: CuI is moisture and air-sensitive. Use freshly opened or properly stored material. Its role is to form a copper-acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[1]

-

-

Solvent Addition: Add anhydrous DMF (4 mL) and Et₃N (as specified or ~2 mL) and stir the mixture for 15-20 minutes at room temperature until a homogenous solution is formed.

-

Reagent Addition: Add tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 mmol, 1.0 equiv.) followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.

-

Reaction: Heat the mixture to 100 °C and stir for 3-6 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 3-alkynylpyridine derivative.

Protocol 3: Buchwald-Hartwig Amination (C-N Bond Formation)

This powerful reaction allows for the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.[25][26]

Optimized Reaction Conditions

Sterically hindered heteroaryl halides require robust catalyst systems, often employing bulky, electron-rich phosphine ligands.[13]

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate | 1.0 equiv |

| Amine | Primary or Secondary Amine | 1.2 equiv |

| Pd Precatalyst | Pd₂(dba)₃ | 2.0 mol% |

| Ligand | RuPhos or tBuXPhos | 4.0 mol% |

| Base | Sodium tert-butoxide (NaOtBu) or LiHMDS | 1.5 - 2.0 equiv |

| Solvent | Toluene or 1,4-Dioxane | 0.1 M concentration |

| Temperature | 100-110 °C | - |

| Time | 12-24 hours | - |

Reference for conditions adapted from protocols for challenging aminations.[13][27][28]

Detailed Step-by-Step Protocol

-

Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu (1.5 mmol, 1.5 equiv.), the palladium precatalyst (0.02 mmol), and the phosphine ligand (0.04 mmol) to an oven-dried vial or flask.

-

Scientist's Note: NaOtBu is a strong, air- and moisture-sensitive base. Handling in a glovebox is the gold standard for reproducibility. Its non-nucleophilic nature is essential to deprotonate the amine without competing in other side reactions.[13]

-

-

Reagent Addition: Add tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 mmol, 1.0 equiv.) and the amine coupling partner (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (10 mL). Seal the vessel tightly with a Teflon-lined cap.

-

Reaction: Remove the vessel from the glovebox and place it in a pre-heated aluminum heating block at 110 °C. Stir vigorously for 12-24 hours.

-

Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction & Purification: Dilute with ethyl acetate and water. Extract, wash, dry, and concentrate the organic phase as described in the Suzuki protocol. Purify the crude material by flash column chromatography.

Part 3: Safety, Troubleshooting, and Best Practices

Critical Safety Precautions

Handling the reagents for palladium catalysis requires strict adherence to safety protocols.

| Hazard | Precaution & Rationale |

| Palladium Catalysts | Many Pd catalysts, especially dry Pd/C used for hydrogenation, can be pyrophoric and ignite upon exposure to air.[29][30][31] Always handle palladium reagents under an inert atmosphere (N₂ or Ar).[29][30] Wear appropriate PPE, including gloves and safety glasses.[31][32] |

| Strong Bases | Reagents like NaOtBu and LiHMDS are corrosive and react violently with water. Handle only in an inert, anhydrous environment. |

| Organic Solvents | Toluene, Dioxane, and DMF are flammable and have associated toxicities. Always work in a well-ventilated fume hood.[31] |

| Pressure Buildup | Heating sealed reaction vessels can lead to pressure buildup. Ensure vessels are designed for the intended temperature and pressure. |

Troubleshooting Guide

| Observation | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently anhydrous conditions.3. Base is too weak or degraded.4. Ligand has decomposed. | 1. Ensure rigorous inert atmosphere technique; use fresh precatalyst.2. Use freshly distilled/dried solvents.3. Use a fresh bottle of a stronger base (e.g., switch from K₂CO₃ to K₃PO₄).4. Use a more robust or different class of ligand. |

| Formation of Homocoupled Product | (Suzuki) Boronic acid decomposition and homocoupling. | Lower the reaction temperature; use a slight excess of boronic acid (1.1-1.2 equiv); ensure slow, controlled heating. |

| Formation of Protodebrominated Starting Material | A competitive pathway where the C-Br bond is reduced. | This can indicate issues with the catalyst system or presence of a hydrogen source. Re-evaluate ligand/catalyst choice; ensure solvents are pure. |

| Formation of Palladium Black | Catalyst decomposition/aggregation. | The ligand is not effectively stabilizing the Pd center. Increase ligand-to-palladium ratio or switch to a bulkier, more coordinating ligand. |

References

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Pyridine: the scaffolds with significant clinical diversity. RSC Advances.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dove Medical Press.

- Precautions for Using Palladium Carbon C

- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.

- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.

- Palladium-Hazard and Toxicity. ChemicalBook.

- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Semantic Scholar.

- Cross-Coupling Reactions Guide. Merck.

- A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Organic Chemistry Portal.

- Safety Precautions for Using Catalysts in the Lab.

- Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.

- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C

- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.

- Palladium Catalysts for Cross-Coupling Reaction. MDPI.

- Safety D

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (scirp.org).

- Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes.

- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters.

- Sonogashira coupling. Wikipedia.

- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. Benchchem.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- tert-Butyl (3-bromopyridin-2-yl)

- Buchwald-Hartwig Coupling. Organic Synthesis.

- Sonogashira Coupling. Chemistry LibreTexts.

- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.

- Suzuki Coupling. Organic Chemistry Portal.

- Sonogashira Coupling. Organic Chemistry Portal.

- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.

- Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Benchchem.

- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4. TCI Chemicals.

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

- 1. jmcct.com [jmcct.com]

- 2. nobelprize.org [nobelprize.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]

- 5. benchchem.com [benchchem.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. dovepress.com [dovepress.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lab Reporter [fishersci.se]

- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 23. scirp.org [scirp.org]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. organic-synthesis.com [organic-synthesis.com]

- 27. sci-hub.sg [sci-hub.sg]

- 28. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 29. honrel.com [honrel.com]

- 30. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 31. whatis.eokultv.com [whatis.eokultv.com]

- 32. carlroth.com [carlroth.com]

Application Notes and Protocols: Leveraging tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate as a Conformationally Constrained Linker in Peptidomimetics

Introduction: The Quest for Structural Rigidity in Peptidomimetics

Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low cell permeability. A key strategy in the design of potent and selective peptidomimetics is the introduction of conformational constraints.[1][2] By reducing the flexibility of the molecular backbone, we can pre-organize the pharmacophoric elements into a bioactive conformation, which can lead to enhanced binding affinity and specificity for the biological target.[3][4][5]

The pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, owing to its unique electronic properties, ability to engage in hydrogen bonding and π-π stacking interactions, and its favorable influence on pharmacokinetic profiles.[6][7][8][9] Specifically, 2,3-disubstituted pyridines provide a rigid framework that can be strategically functionalized to present peptide side-chain analogues in a defined spatial orientation.[10][11]

This guide provides a comprehensive overview and detailed protocols for the application of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate as a versatile linker and scaffold in the synthesis of novel peptidomimetics. This bifunctional reagent offers two orthogonal points for chemical modification: a Boc-protected aminomethyl group at the 2-position for peptide chain extension, and a bromo substituent at the 3-position for the introduction of diverse functionalities via palladium-catalyzed cross-coupling reactions.

Physicochemical Properties of the Linker

| Property | Value |

| Molecular Formula | C₁₁H₁₅BrN₂O₂ |

| Molecular Weight | 287.15 g/mol |

| Appearance | Solid |

| Key Functional Groups | Boc-protected primary amine, Bromine |

| Orthogonal Handles | C2: Amine (after deprotection) for amide bond formation. C3: Bromine for C-C and C-N bond formation. |

Strategic Application Workflow

The use of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate as a peptidomimetic linker generally follows a three-stage process. This workflow allows for the systematic and controlled assembly of the final peptidomimetic structure.

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

-

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Degassed solvent system: Toluene/Water (4:1)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate, the boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the degassed toluene/water solvent system.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness: The use of a palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that forms the new C-C bond. [12]The base is required to activate the boronic acid for transmetalation. A biphasic solvent system is often used to facilitate the dissolution of both the organic and inorganic reagents. [13]

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. [14][15][16][17] Reaction Scheme:

Caption: Sonogashira cross-coupling reaction.

Materials:

-

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add the terminal alkyne dropwise to the mixture.

-

Stir the reaction at room temperature for 6-12 hours, or gently heat to 50 °C if the reaction is sluggish. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Trustworthiness: This reaction requires a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. [15][16]The amine base is crucial as it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct. [16]

Stage 2: Amine Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a variety of conditions and its facile removal under acidic conditions. [18][19]

This is a standard and highly effective method for Boc deprotection. [18][20][21] Reaction Scheme:

Caption: Boc deprotection using TFA.

Materials:

-

Boc-protected pyridine derivative (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution).

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution at room temperature.

-

Stir the mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate with toluene or DCM several times to ensure complete removal of residual TFA.

-

The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.

Causality and Trustworthiness: The mechanism involves protonation of the Boc group's carbonyl oxygen by the strong acid, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. [18]

This method provides the hydrochloride salt of the amine, which can be preferable in some subsequent reactions. [18][19] Materials:

-

Boc-protected pyridine derivative (1.0 equiv)

-

4M HCl in 1,4-dioxane

Procedure:

-

Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.

-

Add the 4M HCl in dioxane solution.

-

Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to obtain the amine hydrochloride salt. This can be washed with cold diethyl ether to remove non-polar impurities.

Stage 3: Peptide Chain Elongation

The newly exposed primary amine at the 2-position of the pyridine ring serves as a nucleophile for standard peptide coupling reactions.

HATU is a highly efficient and widely used uronium-based coupling reagent that minimizes racemization. [22][23][24] Reaction Scheme:

Caption: Peptide coupling using HATU.

Materials:

-

Amine-salt from Stage 2 (1.0 equiv)

-

N-protected amino acid (1.1 equiv)

-

HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid and HATU in anhydrous DMF.

-

Add DIPEA to the mixture and stir for 5-10 minutes to pre-activate the amino acid.

-

In a separate flask, dissolve the amine salt in anhydrous DMF and add DIPEA to neutralize the salt and free the amine.

-

Add the solution of the free amine to the pre-activated amino acid solution.

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography or preparative HPLC.

Causality and Trustworthiness: Coupling reagents like HATU activate the carboxylic acid of the incoming amino acid, making it highly susceptible to nucleophilic attack by the amine. [25][26]DIPEA acts as a non-nucleophilic base to neutralize the amine salt and to facilitate the coupling reaction.

Conclusion

tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate is a valuable and versatile building block for the synthesis of conformationally constrained peptidomimetics. The orthogonal reactivity of the two functional groups allows for a modular and strategic approach to library synthesis. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this linker in their drug discovery and development programs. By leveraging the principles of peptidomimetic design and established synthetic methodologies, novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties can be developed.

References

- A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.

- The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

- Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjug

- Discovery of Peptidomimetic Antibody–Drug Conjugate Linkers with Enhanced Protease Specificity. Journal of Medicinal Chemistry.

- Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Semantic Scholar.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress.

- Discovery of Peptidomimetic Antibody-Drug Conjugate Linkers with Enhanced Protease Specificity. PubMed.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed.

- Optimizing Peptide Coupling: Key Techniques. Benchchem.

- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Benchchem.

- Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.

- αvβ3 Integrin-Targeted Peptide/Peptidomimetic-Drug Conjugates: In-Depth Analysis of the Linker Technology. PubMed.

- Conformationally Rigid Cyclic α-Amino Acids in the Design of Peptidomimetics, Peptide Models and Biologically Active Compounds.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.

- Amine Protection / Deprotection. Fisher Scientific.

- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi

- Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry.

- A Researcher's Guide to Peptide Coupling Reagents: A Compar

- Boc Deprotection - TFA. Common Organic Chemistry.

- Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution. PMC.

- Coupling Reagents. Aapptec Peptides.

- Conformational Restriction of Peptidomimetics for PPI. PRISM BioLab.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry.

- Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC.

- Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.

- Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors. PubMed.

- Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. PubMed.

- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...

- Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals.

- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)

- Sonogashira coupling. Wikipedia.

- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.

- Sonogashira Cross-Coupling. J&K Scientific LLC.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tuning Conformation and Properties of Peptidomimetic Backbones through Dual N/Cα-Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tandfonline.com [tandfonline.com]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of 2,3-disubstituted pyridines as potent, non-emetic PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 15. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 17. jk-sci.com [jk-sci.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lab Reporter [fishersci.co.uk]

- 21. Boc Deprotection - TFA [commonorganicchemistry.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. peptide.com [peptide.com]

- 24. bachem.com [bachem.com]

- 25. jpt.com [jpt.com]

- 26. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Welcome to the technical support center for the synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction yield and purity.

I. Reaction Overview & Mechanism

The synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate involves the protection of the primary amine of (3-bromopyridin-2-yl)methanamine with a tert-butoxycarbonyl (Boc) group. This is a crucial step in many synthetic routes, as the Boc group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1]

The reaction is typically carried out by treating the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2][3] The base serves to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the (Boc)₂O.[3] This forms a tetrahedral intermediate which then collapses to yield the N-Boc protected amine, along with the byproducts tert-butanol and carbon dioxide.[3]

Reaction Scheme:

Caption: General workflow for Boc protection of an amine.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate in a question-and-answer format.

Low or No Product Yield

Q1: My reaction is showing low to no conversion to the desired product. What are the potential causes and how can I troubleshoot this?

A1: Several factors can contribute to low or no product formation. Let's break down the possibilities:

-

Insufficient Reagent Activity:

-

(Boc)₂O Degradation: Di-tert-butyl dicarbonate is sensitive to moisture and can degrade over time. Ensure you are using a fresh or properly stored bottle of (Boc)₂O.

-

Inactive Base: The base is crucial for activating the amine. If using a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), ensure it is pure and not from an old, potentially contaminated stock.

-

-

Suboptimal Reaction Conditions:

-

Temperature: While many Boc protections proceed well at room temperature, some less reactive amines may require gentle heating (e.g., 40-50°C) to overcome the activation energy barrier.[4] Conversely, running the reaction at too high a temperature can lead to decomposition of the Boc group.[5]

-

Solvent Choice: The starting amine should be fully soluble in the chosen solvent. Common solvents for this reaction include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2][6] If solubility is an issue, consider a different solvent or a solvent mixture.

-

Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants.

-

-

Stoichiometry:

-

Ensure you are using a slight excess of (Boc)₂O (typically 1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) relative to the starting amine.[3]

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Formation of Impurities

Q2: I've isolated my product, but it's contaminated with significant impurities. What are the likely side products and how can I prevent their formation?

A2: The most common impurity in this reaction is the di-Boc protected product, where two Boc groups have been added to the amine. Other possibilities include unreacted starting material and byproducts from the degradation of reagents.

-

Di-Boc Formation:

-

Cause: This typically occurs when there is a localized high concentration of (Boc)₂O.[5]

-

Prevention:

-

-

Unreacted Starting Material:

-

Cause: Incomplete reaction due to reasons mentioned in the "Low Yield" section.

-

Prevention: Follow the troubleshooting steps for low yield. Ensure adequate reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

-

-

Byproducts from (Boc)₂O:

-

Cause: In the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP), (Boc)₂O can form a more reactive intermediate. While often used to accelerate the reaction, it can sometimes lead to side reactions if not used judiciously.

-

Prevention: If using DMAP, use it in catalytic amounts (e.g., 0.05-0.1 equivalents).

-

Purification Strategy:

If impurities are present, the crude product can typically be purified by column chromatography on silica gel.[2]

Work-up and Isolation Issues

Q3: I'm having trouble with the work-up procedure. The product seems to be lost during extraction, or I'm getting an emulsion.

A3: A standard work-up for a Boc protection reaction involves quenching the reaction, followed by an aqueous extraction to remove the base and other water-soluble byproducts.[2]

-

Product Loss During Extraction:

-

Cause: The product, while primarily organic-soluble, may have some slight water solubility.

-

Prevention:

-

Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3x with DCM or ethyl acetate) to maximize recovery.

-

Brine Wash: After the aqueous washes, wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water from the organic layer and can aid in breaking emulsions.[2]

-

-

-

Emulsion Formation:

-

Cause: Emulsions can form at the interface of the organic and aqueous layers, especially if there are surfactants or fine solid particles present.

-

Prevention/Solution:

-

Brine: Adding brine can often help to break up an emulsion.

-

Filtration: If a fine precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® may be effective.

-

Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period will allow the layers to separate.

-

-

Standard Work-up Protocol:

-

Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture with the organic solvent used for the reaction.

-

Wash sequentially with a weak acid (e.g., 1 M HCl), water, and then brine.[2]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[2]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction?

A1: A good starting point is room temperature (typically 20-25°C).[4] Monitor the reaction for progress. If it is sluggish, a gradual and cautious increase in temperature to 40-50°C can be attempted.[4] For sensitive substrates or when side reactions are a concern, starting at a lower temperature (e.g., 0°C) is a prudent approach.[4]

Q2: Which base should I choose?

A2: Triethylamine (TEA) is a common and effective base for this transformation.[3] Other non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA) can also be used.[3] Inorganic bases such as sodium bicarbonate or sodium hydroxide in a biphasic system can also be employed, particularly for amino acid substrates.[3][6]

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[2] Spot the reaction mixture alongside a spot of the starting material on a silica gel plate. The product, being less polar than the starting amine, will have a higher Rf value. The disappearance of the starting material spot indicates the reaction is complete. LC-MS can also be used for more quantitative monitoring.[2]

Q4: Is it necessary to perform this reaction under an inert atmosphere?

A4: Generally, Boc protection of amines is not sensitive to air or moisture, so an inert atmosphere (e.g., nitrogen or argon) is not strictly necessary.[7] However, if your substrate is sensitive to oxidation or if you are working on a very small scale where moisture from the air could affect reagent concentrations, using an inert atmosphere is good laboratory practice.

Q5: My final product is an oil, but I expected a solid. What should I do?

A5: The physical state of the final product can be influenced by residual solvent or minor impurities.[5]

-

High Vacuum: Ensure all solvent has been removed by placing the product under high vacuum for an extended period.

-

Purification: If impurities are suspected, purification by column chromatography may yield a solid product.

-

Trituration: Sometimes, adding a non-polar solvent like hexane or pentane to the oil and scratching the side of the flask can induce crystallization.

IV. Experimental Protocol

This is a general procedure for the Boc protection of (3-bromopyridin-2-yl)methanamine. It should be adapted and optimized for your specific experimental setup.

Materials:

-

(3-bromopyridin-2-yl)methanamine (1.0 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (TEA) (1.2 equivalents)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve (3-bromopyridin-2-yl)methanamine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the stirred solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[2]

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, water, and brine.

-

-

Isolation:

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate.

-

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Recommended Range | Rationale |

| (Boc)₂O (equivalents) | 1.1 - 1.5 | Ensures complete consumption of the starting amine. |

| Base (equivalents) | 1.2 - 2.0 | Activates the amine for nucleophilic attack. |

| Temperature | 0°C to 50°C | Room temperature is often sufficient, but can be adjusted based on substrate reactivity. |

| Reaction Time | 1 - 12 hours | Monitor by TLC/LC-MS for completion. |

V. References

-

ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

-

Molecules. (2017). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]

-

OrgPrepDaily. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]

-

Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine. Retrieved from

Sources

Troubleshooting low conversion rates in 3-bromopyridine coupling reactions

Welcome to the Heterocycle Coupling Support Hub .

This guide addresses the specific challenges of coupling 3-bromopyridine . Unlike standard aryl halides, 3-bromopyridine presents a "dual-threat" mechanism of failure: Catalyst Sequestration (via the nitrogen lone pair) and Electronic Deactivation (due to the π-deficient ring).

Part 1: Diagnostic Logic Tree

Before altering your conditions, identify the failure mode. Use this logic flow to categorize your issue.

Figure 1: Decision matrix for diagnosing 3-bromopyridine coupling failures.

Part 2: The Suzuki-Miyaura Interface

The Core Problem: The pyridine nitrogen is a strong Lewis base.[1] In standard conditions (e.g., Pd(PPh3)4), the nitrogen displaces the phosphine ligand, forming a stable, inactive Pd(II)-pyridine complex. This shuts down the catalytic cycle before oxidative addition can occur.

Q1: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing the "Pyridine Sponge" effect. The substrate itself is poisoning the catalyst.

-

The Fix: You must use bulky, electron-rich dialkylbiaryl phosphine ligands . These ligands create a "steric wall" that physically prevents the pyridine nitrogen from binding to the Palladium center while facilitating oxidative addition into the C-Br bond.

-

Recommended Ligands:

-

XPhos: Excellent general-purpose ligand for heteroaryl halides.

-

SPhos: Highly effective for coupling with boronic acids.

-

Catacxium A: Specifically designed for difficult heteroaromatic couplings.

-

-

Protocol Shift: Switch to Pre-catalysts (e.g., XPhos Pd G4). Generating Pd(0) in situ (e.g., Pd(OAc)2 + Ligand) is often too slow; the pyridine binds Pd(II) before the ligand can.

Q2: I see the product, but also massive amounts of de-boronated coupling partner.

A: This is Protodeboronation . Pyridyl boronates (if you are reversing the coupling) are notoriously unstable.[2] Even if coupling to 3-bromopyridine, the basic conditions required can degrade your boronic acid partner.

-

The Fix: Control the concentration of the active boronate species.

Comparison of Boron Sources for Pyridine Coupling:

| Reagent Type | Stability | Reactivity | Recommendation |

| Boronic Acid | Low | High | Avoid if possible. Prone to rapid protodeboronation in basic media. |

| Pinacol Ester | Medium | Medium | Standard. Good balance, but purification can be difficult (boronate sticks to silica). |

| MIDA Boronate | High | Controlled | Gold Standard. Slow-release mechanism keeps active species low, preventing side reactions [1]. |

| BF3K Salt | High | Low | Alternative. Requires hydrolysis; good for scale-up but solubility issues in dioxane. |

Part 3: The Buchwald-Hartwig Interface

The Core Problem: 3-Bromopyridine is electron-deficient, which actually helps oxidative addition compared to electron-rich aryls. However, the reductive elimination step (forming the C-N bond) can be sluggish, and the amine nucleophile can also poison the catalyst.

Q3: Which base should I use? The standard NaOtBu is giving me black tar.

A: Strong bases like Sodium tert-butoxide (NaOtBu) can cause decomposition of the pyridine ring or functional groups.

-

The Fix: Switch to weaker, soluble bases .

-

Cs2CO3 (Cesium Carbonate): The "Goldilocks" base. Strong enough to deprotonate the amine-Pd complex but mild enough to preserve the heterocycle. Use in Dioxane or Toluene.[3]

-

K3PO4 (Potassium Phosphate): milder alternative, often used with water (2-5% v/v) to solubilize the inorganic base.

-

Q4: The reaction works for aniline but fails for morpholine. Why?

A: Secondary cyclic amines (like morpholine) are sterically less demanding but can be more nucleophilic, potentially binding Pd.

-

The Fix: Use RuPhos or BrettPhos .

-

RuPhos: specifically optimized for secondary amines.

-

BrettPhos: designed for primary amines but robust for difficult substrates.

-

Part 4: Validated Rescue Protocols

If your standard conditions fail, adopt these "Rescue Protocols." These use high-activity precatalysts to brute-force the cycle.

Protocol A: The "Universal" Suzuki Rescue (MIDA System)

Best for: Unstable boronic acids or stalled conversions.

-

Setup: In a glovebox or under Argon flow, charge a vial with:

-

3-Bromopyridine (1.0 equiv)

-

Boronic Acid MIDA Ester (1.2–1.5 equiv) [1]

-

XPhos Pd G4 (2–5 mol%) (Pre-catalyst prevents poisoning)

-

K3PO4 (3.0 equiv)

-

-

Solvent: Add THF:Water (10:1) . The water is critical here to hydrolyze the MIDA boronate slowly.

-

Conditions: Seal and heat to 60°C for 12 hours.

-

Note: MIDA systems often work at lower temperatures than Pinacol esters.

-

-

Workup: Dilute with EtOAc, wash with NaHCO3.

Protocol B: The "Hard" Buchwald Rescue

Best for: Coupling 3-bromopyridine with secondary amines.

-

Setup: Charge a Schlenk tube with:

-

Pd(OAc)2 (2 mol%)

-

RuPhos (4 mol%) (1:2 Metal:Ligand ratio is crucial)

-

Pre-stir solvent (Toluene) for 1 min to form active catalyst.

-

-

Add Reagents:

-

3-Bromopyridine (1.0 equiv)

-

Amine (1.2 equiv)

-

Cs2CO3 (2.0 equiv)

-

-

Conditions: Heat to 100°C for 16 hours.

-

Checkpoint: If conversion is <50% after 4 hours, add 3Å Molecular Sieves . Water can inhibit the deprotonation step in Buchwald couplings.

References

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society.

-

BenchChem Technical Support. (2025). "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization."

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for the Kumada-Corriu Cross-Coupling." Chemistry – A European Journal.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the LC-MS Characterization and Fragmentation of tert-Butyl ((3-bromopyridin-2-yl)methyl)carbamate

Abstract